5-Bromo-2-(2-methylpiperidin-1-yl)aniline
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Overview
Description
5-Bromo-2-(2-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17BrN2. It is a brominated aniline derivative that features a piperidine ring substituted with a methyl group. This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline typically involves the following steps:
Bromination: The starting material, 2-(2-methyl-1-piperidinyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as nitro compounds.
Reduction Products: Reduced derivatives such as amines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-(2-methylpiperidin-1-yl)aniline is used extensively in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: The compound is utilized in the design and synthesis of novel materials with specific properties.
Biological Studies: It is employed in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1-piperidinyl)aniline: Lacks the bromine atom, which affects its reactivity and applications.
5-Chloro-2-(2-methyl-1-piperidinyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-2-(2-methyl-1-piperidinyl)aniline: Contains a fluorine atom, which influences its reactivity and biological activity.
Uniqueness
5-Bromo-2-(2-methylpiperidin-1-yl)aniline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-(2-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGFMQECASRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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